molecular formula C16H20ClNO B1422449 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride CAS No. 1251922-75-4

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride

Cat. No.: B1422449
CAS No.: 1251922-75-4
M. Wt: 277.79 g/mol
InChI Key: BZAPOARXXPSQIU-UHFFFAOYSA-N
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Description

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C16H20ClNO and a molecular weight of 277.79 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Mechanism of Action

    Target of Action

    The compound might interact with monoamine oxidase, as suggested by the similarity to 4-Methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

    Mode of Action

    If the compound does indeed interact with monoamine oxidase, it might inhibit the enzyme’s activity, preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability .

    Biochemical Pathways

    The compound could potentially affect the monoamine neurotransmitter pathways, including those involving neurotransmitters like dopamine, norepinephrine, and serotonin .

    Pharmacokinetics

    Factors such as its molecular weight (27779 ) and structure could influence its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for diverse research applications .

Properties

IUPAC Name

1-[4-[(3-methylphenyl)methoxy]phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17;/h3-10,13H,11,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAPOARXXPSQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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